molecular formula C15H19NO B7972113 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

Cat. No.: B7972113
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-KBPBESRZSA-N
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Description

9-Benzyl-3-oxo-9-azabicyclo[331]nonane is an organic compound with the molecular formula C15H19NO It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, involving similar reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce different amine derivatives.

Scientific Research Applications

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane involves its interaction with various molecular targets. It can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates. The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane, also known as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic compound with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry.

  • Chemical Formula : C₁₅H₁₉NO
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 2291-58-9
  • IUPAC Name : (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of benzylamine with appropriate cyclic precursors under controlled conditions. For example, one method involves using sulfuric acid as a catalyst in a multi-step synthesis that includes reduction and oxidation steps to yield the desired ketone product .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits properties that may influence enzyme activity, particularly in oxidative processes .

Pharmacological Effects

Research indicates that this compound may possess:

  • Antioxidant Activity : It has been shown to participate in redox reactions, potentially acting as a radical scavenger.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and inflammation .

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with Class I PI3K enzymes, revealing its potential as a selective inhibitor against specific isoforms associated with cancer proliferation . The compound demonstrated significant inhibitory activity at low concentrations, suggesting its potential as a therapeutic agent.

Study 2: Oxidative Catalysis

In another research effort, the compound was tested as a catalyst for aerobic oxidation reactions, showing comparable efficacy to established catalysts like TEMPO under specific conditions . This finding highlights its utility not only in synthetic applications but also in biological systems where oxidative processes are critical.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantRadical scavenging ability
Enzyme InhibitionSelective inhibition of Class I PI3K isoforms
Catalytic ActivityEffective catalyst for aerobic oxidation reactions

Properties

IUPAC Name

(1S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFCNSLJKPSEA-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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